molecular formula C9H17ClN2O B13090202 pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

Cat. No.: B13090202
M. Wt: 204.70 g/mol
InChI Key: REOSUYHONOZWGO-DDWIOCJRSA-N
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Description

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is a compound that features a pyrrolidine ring, a common nitrogen-containing heterocycle Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes various chemical transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Introduction of various substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m1./s1

InChI Key

REOSUYHONOZWGO-DDWIOCJRSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCNC2.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

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